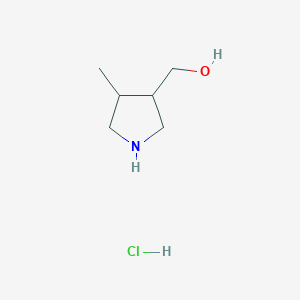
6-CHLORO-N,N-DIMETHYL-2-PYRAZINECARBOXAMIDE
Übersicht
Beschreibung
6-CHLORO-N,N-DIMETHYL-2-PYRAZINECARBOXAMIDE: is a heterocyclic compound with the molecular formula C₇H₈ClN₃O It is characterized by a pyrazine ring substituted with a chloro group at the 6-position and a dimethylcarboxamide group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-CHLORO-N,N-DIMETHYL-2-PYRAZINECARBOXAMIDE typically involves the chlorination of N,N-dimethylpyrazine-2-carboxamide. The reaction is carried out under controlled conditions to ensure selective chlorination at the 6-position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using automated reactors to maintain precise reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 6-CHLORO-N,N-DIMETHYL-2-PYRAZINECARBOXAMIDE can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-CHLORO-N,N-DIMETHYL-2-PYRAZINECARBOXAMIDE is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its efficacy in treating specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-CHLORO-N,N-DIMETHYL-2-PYRAZINECARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and dimethylcarboxamide groups play a crucial role in its binding affinity and specificity. The compound may also influence cellular pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
6-Chloropyrazine-2-carboxamide: Lacks the dimethyl groups, which may affect its chemical reactivity and biological activity.
N,N-Dimethylpyrazine-2-carboxamide: Lacks the chloro group, which may influence its interaction with molecular targets.
6-Bromo-N,N-dimethylpyrazine-2-carboxamide: Similar structure but with a bromo group instead of a chloro group, potentially altering its reactivity and applications.
Uniqueness: 6-CHLORO-N,N-DIMETHYL-2-PYRAZINECARBOXAMIDE is unique due to the presence of both chloro and dimethylcarboxamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
6-chloro-N,N-dimethylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-11(2)7(12)5-3-9-4-6(8)10-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJPFOLFEIYMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650980 | |
| Record name | 6-Chloro-N,N-dimethylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-74-5 | |
| Record name | 6-Chloro-N,N-dimethylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-N,N-dimethylpyrazine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1460326.png)
![9lambda6-Thia-3-azabicyclo[4.2.1]nonane-4,9,9-trione](/img/structure/B1460330.png)
![3-([(4-Bromophenyl)sulfanyl]-methyl)benzoyl chloride](/img/structure/B1460331.png)
![1-[(3,5-Difluorophenyl)methyl]azetidin-3-amine dihydrochloride](/img/structure/B1460332.png)
![2-fluoro-3-{spiro[3.3]heptan-2-yl}propanoic acid](/img/structure/B1460333.png)
![2-{[(tert-Butoxy)carbonyl]amino}-3-(2-fluoro-4-methylphenyl)propanoic acid](/img/structure/B1460335.png)


![Thieno[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1460342.png)
![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride](/img/structure/B1460343.png)



![Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]-](/img/structure/B1460349.png)
